molecular formula C19H20N2O3 B2374451 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide CAS No. 1260625-49-7

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide

Cat. No.: B2374451
CAS No.: 1260625-49-7
M. Wt: 324.38
InChI Key: WNPKEZGJUSIVLQ-UHFFFAOYSA-N
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Description

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide (CAS: 1260625-49-7) is a propanamide derivative featuring a cyano group at the 2-position, a 2,4-dimethoxyphenyl moiety at the 3-position, and an N-(3-methylphenyl) substituent. Its synthesis likely involves coupling reactions between substituted benzylamines and acrylonitrile derivatives, as inferred from analogous compounds (e.g., ).

Properties

IUPAC Name

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-5-4-6-16(9-13)21-19(22)15(12-20)10-14-7-8-17(23-2)11-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPKEZGJUSIVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to a cyanoethylation reaction using acrylonitrile under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (R1, R2, R3) Functional Groups Key Properties/Applications References
Target Compound R1: 2,4-dimethoxyphenyl, R2: CN, R3: 3-methylphenyl Cyano, methoxy, methylphenyl Intermediate; potential bioactivity
2-Cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide R3: 2,4-dimethylphenyl Additional methyl group on phenyl Discontinued; similar steric effects
N-[Cyano(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27m) R1: 4-fluorophenyl, R2: CN, R3: dichlorophenoxy Cyano, fluoro, dichlorophenoxy Inhibitor (Pseudomona spp.)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) R1: oxadiazolylsulfanyl-thiazole Sulfanyl, oxadiazole, amino-thiazole Antimicrobial activity
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide R1: 2,5-dimethoxyphenyl, R3: imidazolyl-pyridinyl Methoxy, diazenyl, imidazole Kinase inhibition (hypothesized)
Key Observations:
  • Electron-Donating vs.
  • Steric and Lipophilic Effects : The N-(3-methylphenyl) group in the target compound introduces moderate steric hindrance compared to bulkier substituents like 2,4-dimethylphenyl () or imidazolyl-pyridinyl moieties (). This may influence binding affinity in biological systems .
  • Functional Group Diversity : Analogs with sulfanyl-oxadiazole-thiazole systems (7c, ) or diazenyl-imidazole groups () demonstrate expanded hydrogen-bonding and π-stacking capabilities, critical for target-specific interactions in antimicrobial or kinase-inhibitory applications.

Physicochemical Properties

Property Target Compound 27m () 7c ()
Molecular Weight ~350 g/mol (estimated) 375 g/mol 375 g/mol
Melting Point Not reported 112–116°C 134–178°C
Solubility Moderate (methoxy groups) Low (dichlorophenoxy) Moderate (sulfanyl)
LogP (estimated) ~3.5 ~4.2 ~2.8
  • Melting Points : The target compound’s melting point is unreported, but analogs with methoxy groups (e.g., 27m) show higher melting points (~112–116°C) compared to sulfanyl derivatives (134–178°C), suggesting stronger crystalline packing in the latter due to hydrogen bonding .
  • Lipophilicity : The target compound’s LogP (~3.5) is lower than 27m’s (~4.2), reflecting reduced membrane permeability but better aqueous solubility due to methoxy groups .

Biological Activity

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2,4-dimethoxybenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base, followed by cyanoethylation using acrylonitrile. This process can be optimized for industrial applications using continuous flow reactors to enhance yield and purity .

The molecular formula of the compound is C19H20N2O3, with a molecular weight of 324.37 g/mol. Its structure includes a cyano group and methoxy substituents, which influence its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in different assays. The mechanism is thought to involve interference with cell cycle progression and apoptosis induction in cancer cells .

The mechanism of action for this compound involves its interaction with specific molecular targets. The cyano group acts as an electrophile that can react with nucleophilic sites in biological molecules. Furthermore, the methoxy groups enhance the compound's lipophilicity, facilitating its penetration through cell membranes .

Case Study: Anticancer Activity

A study was conducted to evaluate the anticancer activity of the compound against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range. The compound was found to induce apoptosis via the activation of caspase pathways .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacteria
AnticancerInhibits proliferation in cancer cells
MechanismElectrophilic interactions

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